Octaethylene glycol laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

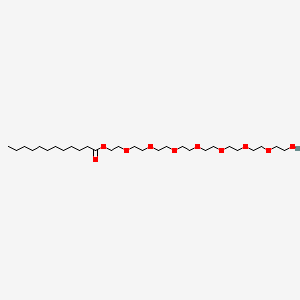

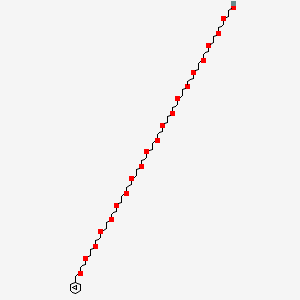

Polyethylene glycol-8 laurate is a nonionic emulsifier created by esterifying high-quality lauric acid with polyethylene glycols. It is a clear liquid that is soluble in water and has a pH range of 4.5-7.0 in a 3% aqueous solution. The hydrophilic-lipophilic balance value of polyethylene glycol-8 laurate is 12.8, making it oil-soluble and effective in nonaqueous systems .

Preparation Methods

Polyethylene glycol-8 laurate is synthesized by esterifying lauric acid with polyethylene glycol. The reaction typically involves heating lauric acid and polyethylene glycol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the esterification to completion . Industrial production methods often involve continuous processes with precise control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Polyethylene glycol-8 laurate primarily undergoes esterification and hydrolysis reactions. In esterification, lauric acid reacts with polyethylene glycol to form polyethylene glycol-8 laurate and water. Hydrolysis of polyethylene glycol-8 laurate can occur under acidic or basic conditions, leading to the formation of lauric acid and polyethylene glycol . The compound is stable under normal conditions but can undergo oxidation in the presence of strong oxidizing agents.

Scientific Research Applications

Polyethylene glycol-8 laurate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology, it has been studied for its role in enhancing the fermentation of Staphylococcus epidermidis, which can reduce the required dose of clindamycin against Cutibacterium acnes . In medicine, polyethylene glycol-8 laurate is used in topical formulations for its emollient and emulsifying properties. In the industry, it is used in personal care products such as bath oils, conditioners, creams, lotions, makeup, ointments, shampoos, and sunscreens .

Mechanism of Action

The mechanism of action of polyethylene glycol-8 laurate involves its ability to act as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. In biological systems, polyethylene glycol-8 laurate can enhance the probiotic activity of Staphylococcus epidermidis by providing a carbon source for fermentation. This fermentation process can inhibit the growth of Cutibacterium acnes and reduce inflammation .

Comparison with Similar Compounds

Polyethylene glycol-8 laurate is similar to other polyethylene glycol esters, such as polyethylene glycol-8 dilaurate and polyethylene glycol-8 stearate. These compounds share similar emulsifying and surfactant properties but differ in their fatty acid components. Polyethylene glycol-8 laurate is unique in its ability to enhance the fermentation of Staphylococcus epidermidis, which is not observed with other polyethylene glycol esters . Similar compounds include:

- Polyethylene glycol-8 dilaurate

- Polyethylene glycol-8 stearate

- Polyethylene glycol-8 distearate

Polyethylene glycol-8 laurate stands out due to its specific applications in enhancing probiotic activity and its effectiveness in nonaqueous systems.

Properties

CAS No. |

35179-86-3 |

|---|---|

Molecular Formula |

C28H56O10 |

Molecular Weight |

552.7 g/mol |

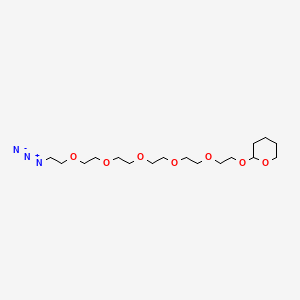

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |

InChI |

InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3 |

InChI Key |

MWEOKSUOWKDVIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)